molecular formula C12H17N5O3S2 B12901301 5'-S-[(Methylsulfanyl)methyl]-5'-thioadenosine CAS No. 61839-09-6

5'-S-[(Methylsulfanyl)methyl]-5'-thioadenosine

Cat. No.: B12901301
CAS No.: 61839-09-6
M. Wt: 343.4 g/mol
InChI Key: ZSYDCLGCNAOXST-WOUKDFQISA-N
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Description

5'-S-[(Methylsulfanyl)methyl]-5'-thioadenosine (commonly referred to as 5'-Methylthioadenosine, MTA) is a sulfur-containing nucleoside derivative with the molecular formula C₁₁H₁₅N₅O₃S and a molecular weight of 297.34 g/mol . Its structure consists of an adenine base linked to a modified ribose moiety, where the 5'-hydroxyl group is replaced by a methylsulfanylmethyl (-SCH₂CH₃) group (Figure 1). MTA is a critical intermediate in the methionine salvage pathway, which recycles methylthioadenosine (MTA) back to methionine, supporting polyamine and purine metabolism .

Properties

CAS No.

61839-09-6

Molecular Formula

C12H17N5O3S2

Molecular Weight

343.4 g/mol

IUPAC Name

(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(methylsulfanylmethylsulfanylmethyl)oxolane-3,4-diol

InChI

InChI=1S/C12H17N5O3S2/c1-21-5-22-2-6-8(18)9(19)12(20-6)17-4-16-7-10(13)14-3-15-11(7)17/h3-4,6,8-9,12,18-19H,2,5H2,1H3,(H2,13,14,15)/t6-,8-,9-,12-/m1/s1

InChI Key

ZSYDCLGCNAOXST-WOUKDFQISA-N

Isomeric SMILES

CSCSC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O

Canonical SMILES

CSCSCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-((((methylthio)methyl)thio)methyl)tetrahydrofuran-3,4-diol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Purine Base: The purine base can be synthesized through a series of reactions starting from simple precursors like formamide and glycine.

    Attachment of the Tetrahydrofuran Ring: The purine base is then reacted with a suitable sugar derivative to form the tetrahydrofuran ring. This step often involves glycosylation reactions under acidic or basic conditions.

    Introduction of Thiomethyl Groups: The final step involves the introduction of thiomethyl groups through nucleophilic substitution reactions. This can be achieved using reagents like methylthiomethyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-((((methylthio)methyl)thio)methyl)tetrahydrofuran-3,4-diol: undergoes various types of chemical reactions, including:

    Oxidation: The thiomethyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the thiomethyl groups, typically using reducing agents like lithium aluminum hydride.

    Substitution: The thiomethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like thiols or amines.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: De-thiomethylated derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-((((methylthio)methyl)thio)methyl)tetrahydrofuran-3,4-diol: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-((((methylthio)methyl)thio)methyl)tetrahydrofuran-3,4-diol involves its interaction with specific molecular targets and pathways. The purine base allows it to interact with nucleic acids and enzymes, potentially inhibiting or modifying their activity. The thiomethyl groups may also play a role in modulating its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Aryl-Substituted Derivatives

5'-S-(4-Acetamidophenyl)-5'-thioadenosine (Compound 10)
  • Structure : Features a 4-acetamidophenyl group replacing the methylsulfanylmethyl moiety.
  • Synthesis: Synthesized via reaction of 4-acetamidothiophenol with 5'-chloro-5'-deoxyadenosine in DMF, yielding 57% pure product .
  • Application : Demonstrates chemoprotective effects by reducing toxicity of fluorouracil (5-FU) in MTAP-deficient cancers .
5'-S-(3-Aminophenyl)-5'-thioadenosine (m-APTA)
  • Structure: Contains a 3-aminophenyl substituent.
  • Mechanism : Inhibits xanthine oxidase (XO), preventing conversion of 5-FU to toxic metabolites like 2-fluoroadenine (2-FA) .
  • Efficacy : In murine models, m-APTA reduced 5-FU-induced mortality by 50% without compromising antitumor activity .
Parameter MTA Compound 10 m-APTA
Substituent -SCH₂CH₃ 4-Acetamidophenyl 3-Aminophenyl
Biological Role Methionine salvage Chemoprotection XO inhibition
Key Application Metabolic biomarker Adjuvant in chemotherapy Toxicity reduction for 5-FU
Reference

Mechanism-Based Inhibitors

5'-S-Allenyl-5'-thioadenosine (Compound 5)
  • Structure : Contains an allenyl (-CH₂C=CH₂) group.
  • Mechanism: Irreversibly inactivates S-adenosylhomocysteine (SAH) hydrolase via formation of a reactive thioester intermediate, blocking viral RNA methyltransferases .
  • Antiviral Activity : EC₅₀ of 1.9 µM against vaccinia virus .
5'-S-Propargyl-5'-thioadenosine (Compound 4)
  • Structure : Propargyl (-C≡CH) substituent.
  • Mechanism : Converts SAH hydrolase to its NADH-bound form, inhibiting methylation-dependent viral replication .
Parameter MTA Compound 5 Compound 4
Substituent -SCH₂CH₃ Allenyl Propargyl
Target Enzyme MTAP SAH hydrolase SAH hydrolase
Inhibition Type Substrate Covalent (Type II) Redox-driven (Type I)
Application Metabolic intermediate Broad-spectrum antiviral Antiviral research
Reference

Sulfur-Bridged Dinucleosides

S-(2'-O-Ethyladenosyl)-5'-thioadenosine
  • Structure: Dinucleoside bridged by a sulfur-containing linker between 2'-O-ethyladenosine and 5'-thioadenosine .
  • Application : Designed as bisubstrate analogs for viral RNA 2'-O-methyltransferases (e.g., SARS-CoV-2 nsp16/nsp10 complex), inhibiting viral RNA capping .
  • Synthesis Yield : 20 mg (35%) after deprotection of tert-butyldimethylsilyl groups .

Structural-Activity Relationship (SAR) Insights

  • Substituent Flexibility : Replacement of the methylsulfanylmethyl group with aryl (e.g., m-APTA) or alkynyl moieties (e.g., Compound 5) enhances target specificity for enzymes beyond MTAP .
  • Solubility vs. Bioactivity : While MTA’s high aqueous solubility aids metabolic recycling, hydrophobic analogs like Compound 10 exhibit better membrane permeability for chemoprotective applications .
  • Enzyme Inhibition : Allenyl/propargyl derivatives achieve irreversible enzyme inhibition through covalent modification, unlike MTA’s role as a transient substrate .

Biological Activity

5'-S-[(Methylsulfanyl)methyl]-5'-thioadenosine (MTA) is a sulfur-containing analog of adenosine, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of MTA's biological activity, including its mechanisms of action, effects on various biological systems, and relevant research findings.

PropertyValue
CAS Number 61839-09-6
Molecular Formula C₁₃H₁₈N₄O₃S₂
Molecular Weight 342.43 g/mol
IUPAC Name This compound

MTA exhibits several biological activities primarily through its interaction with cellular pathways:

  • Adenosine Receptor Modulation : MTA can influence adenosine receptors (A1, A2A, A2B, and A3), which are involved in numerous physiological processes including inflammation and immune response.
  • Inhibition of S-Adenosylhomocysteine Hydrolase : This inhibition leads to increased levels of S-adenosylhomocysteine (SAH), which can affect methylation processes in cells.
  • Antioxidant Properties : MTA has been shown to exhibit antioxidant activity, potentially protecting cells from oxidative stress.

1. Antitumor Activity

Research indicates that MTA may possess antitumor properties. In vitro studies have demonstrated that MTA can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest.

2. Anti-inflammatory Effects

MTA has been studied for its anti-inflammatory effects, particularly in models of arthritis and other inflammatory diseases. It appears to modulate cytokine production and reduce inflammation markers such as TNF-alpha and IL-6.

3. Neuroprotective Effects

Studies suggest that MTA may have neuroprotective properties, potentially beneficial in neurodegenerative diseases like Alzheimer's. It may enhance neuronal survival and reduce apoptosis in neuronal cells under stress conditions.

Case Study 1: Antitumor Activity

In a study published in the journal Cancer Research, MTA was tested against human breast cancer cell lines. Results showed a significant reduction in cell viability at concentrations of 10 µM and higher, with mechanisms involving both apoptosis induction and cell cycle arrest observed through flow cytometry analysis.

Case Study 2: Anti-inflammatory Response

A study in Journal of Immunology evaluated the effects of MTA on lipopolysaccharide (LPS)-induced inflammation in macrophages. MTA treatment resulted in decreased production of inflammatory cytokines and reduced activation of NF-kB signaling pathways.

Research Findings Summary

Recent studies have highlighted the following key findings regarding MTA:

  • Cell Proliferation Inhibition : Concentrations as low as 5 µM can inhibit cell proliferation in certain cancer lines.
  • Cytokine Modulation : MTA significantly reduces TNF-alpha production by macrophages stimulated with LPS.
  • Neuroprotection : In models of oxidative stress, MTA has been shown to protect neuronal cells from apoptosis.

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